molecular formula C6H5ClN4 B2969696 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1080467-50-0

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2969696
CAS No.: 1080467-50-0
M. Wt: 168.58
InChI Key: ZIJSVOKDKVAEDE-UHFFFAOYSA-N
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Description

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a fused pyrrole-pyrimidine scaffold. Its structure features a chlorine atom at position 5 and an amine group at position 4, making it a versatile intermediate in medicinal chemistry. Key properties include:

  • Molecular Formula: C₆H₅ClN₄
  • CAS Number: 1092352-49-2
  • IUPAC Name: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
  • Applications: Used as a core structure in kinase inhibitors (e.g., AKT1 inhibitors in cancer therapy) and in synthesizing nucleotide analogs .

The compound’s reactivity is influenced by the electron-withdrawing chlorine atom, which facilitates nucleophilic substitution at position 3. Its amine group enables further functionalization, such as coupling with aryl acetic acids or alkylation .

Properties

IUPAC Name

5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJSVOKDKVAEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring . Another method involves the chlorination of carbonyl compounds using phosphorus oxychloride to obtain a dichloro pyrimidine ring, which is then oxidized to introduce an aldehyde group .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and robustness. This method involves the use of chlorine atoms in specific positions and trichloromethyl groups, which are introduced using microwave techniques . The process is operationally simple and practical, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceutical compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition disrupts cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells . The compound also modulates the expression of proapoptotic and anti-apoptotic proteins, further enhancing its therapeutic potential .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Substitution at position 5 with halogens (Cl, Br, I) alters electronic properties and biological activity:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance References
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₆H₅ClN₄ 168.58 High reactivity in substitution reactions; used in AKT1 inhibitors Cancer therapy
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₇H₇BrN₄ 233.06 Bromine enhances leaving-group ability; methyl at N7 improves stability Coupling reagent for aryl acetic acids
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₉H₁₁IN₄ 302.11 Iodine enables radiolabeling; isopropyl group increases lipophilicity Potential imaging probes

Key Findings :

  • Reactivity : Iodo derivatives undergo faster substitution than chloro/bromo analogs due to weaker C–I bonds .
  • Biological Activity : Chloro derivatives show higher potency in kinase inhibition compared to bromo analogs .

Substituents at Position 7

Modifications at the N7 position influence solubility and target binding:

Compound Substituent Key Features Applications References
This compound H (unsubstituted) Base structure; moderate solubility Scaffold for further derivatization
7-Methyl-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl Enhanced metabolic stability; used in EGFR inhibitors Oncology
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cyclopropylmethyl Bulky group improves selectivity for kinase binding pockets Aurora kinase inhibitors

Key Findings :

  • Solubility : Methyl and cyclopropylmethyl groups reduce polarity, enhancing membrane permeability .
  • Selectivity : Bulky substituents (e.g., cyclopropylmethyl) reduce off-target effects in kinase inhibition .

Aryl and Heteroaryl Modifications

Functionalization at position 5 with aromatic groups diversifies biological activity:

Compound Substituent Key Features Applications References
5-(4-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Chlorophenyl Enhanced π-π stacking with hydrophobic pockets Kinase inhibitors
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Aminophenyl Amine group enables hydrogen bonding; methyl improves stability Targeted cancer therapies
5-(2-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2-Methoxyphenyl Methoxy group modulates electronic properties and solubility Antiproliferative agents

Key Findings :

  • Binding Affinity : 4-Chlorophenyl derivatives exhibit higher affinity for ATP-binding pockets in kinases .
  • Solubility: Methoxy and amino groups improve aqueous solubility compared to halogenated analogs .

Biological Activity

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorinated pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C8H7ClN4\text{C}_8\text{H}_7\text{Cl}\text{N}_4

This structure contributes to its solubility and stability, influencing its interaction with target proteins.

This compound primarily functions as a kinase inhibitor . Kinases are critical enzymes that regulate various cellular processes, including cell proliferation and apoptosis. Inhibition of these enzymes can lead to significant therapeutic effects in cancer treatment by disrupting signaling pathways that promote tumor growth.

Key Findings:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, studies have shown that it can significantly increase apoptotic cell populations in treated cells compared to controls .
  • Cell Cycle Analysis : Flow cytometry analyses have demonstrated that treatment with this compound alters the distribution of cells across different phases of the cell cycle, indicating an antiproliferative effect .

Biological Activity Data

The following table summarizes various derivatives of pyrrolo[2,3-d]pyrimidines and their biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundChlorine substitution at position 5Anticancer properties
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineIodine substitution at position 5Kinase inhibition
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineMethyl group at position 7Cytotoxic effects against tumor cells
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amineChlorine substitution at position 4Potential kinase inhibitor

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : A study reported that this compound exhibited IC50 values ranging from 29 to 59 µM against various cancer cell lines such as HeLa and MDA-MB-231 .
  • Mechanistic Insights : Further investigations revealed that this compound induces apoptosis through the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Molecular Docking Studies : These studies provided insights into the binding interactions between the compound and target kinases. The results suggested that it binds effectively to active sites similar to established kinase inhibitors like sunitinib .

Potential Applications

Due to its potent biological activity, this compound holds promise as a lead compound in drug development for cancer therapy. Its ability to selectively inhibit specific kinases makes it a candidate for targeted therapies aimed at various malignancies.

Q & A

What are the optimized synthetic routes for 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives?

Answer:
The compound and its derivatives are synthesized via acid-mediated nucleophilic substitution reactions. For example:

  • General procedure : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (200 mg, 1.3 mmol) with amines (3 equiv.) in isopropanol with conc. HCl (3 drops), refluxed for 12–48 hours. Post-reaction, neutralize with NH4_4OH, extract with CHCl3_3, and recrystallize (e.g., methanol). Yields range from 16–94%, depending on substituents .
  • Key variables : Reaction time (longer for bulky amines), solvent polarity, and HCl concentration influence yield. For electron-deficient amines, extended reflux (24–48 hours) improves substitution efficiency .

How can spectroscopic techniques validate the structural integrity of this compound derivatives?

Answer:

  • 1H/13C NMR : Confirm regioselectivity of substitution. For instance, aromatic protons in derivatives like N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine show distinct splitting patterns (e.g., δ 7.88 ppm as a double doublet for fluorophenyl protons) .
  • HRMS : Validate molecular weight. Example: N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine shows [M+H]+ at m/z 211.0981 (calc. 211.0978) .
  • Contradictions : Discrepancies in melting points (e.g., 129–200°C for analogs) may arise from polymorphic forms or impurities. Cross-validate with DSC and XRPD .

What role does this compound play in kinase inhibition?

Answer:
The compound acts as a kinase inhibitor scaffold. Its 4-amino group and chloro-substitution enable selective binding:

  • EGFR/Her2 inhibition : The planar pyrrolopyrimidine core mimics ATP’s adenine, competing for kinase active sites. Derivatives with aryl substituents (e.g., 4-fluorophenyl) enhance hydrophobic interactions .
  • Mechanistic insight : Chlorine at position 5 stabilizes the inactive kinase conformation via halogen bonding with backbone carbonyls (e.g., VEGFR2) .

How can computational methods optimize reaction pathways for derivatization?

Answer:

  • Retrosynthetic tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing substituent compatibility. For example, Suzuki coupling with boronic acids is prioritized for electron-rich aryl groups .
  • DFT calculations : Assess transition states for nucleophilic substitution. Bulky amines (e.g., N-(3-trifluoromethylphenyl)) require higher activation energy, aligning with experimental reflux times .

What strategies resolve contradictions in reported biological activities of analogs?

Answer:

  • Structure-activity relationship (SAR) : Compare analogs like 5-ethyl vs. 5-methyl derivatives. Ethyl groups enhance hydrophobic pocket binding (e.g., CDK2 inhibition IC50_{50} = 0.8 nM vs. 3.2 nM for methyl) .
  • Assay conditions : Variations in kinase assay pH or ATP concentration (e.g., 1 mM vs. 10 µM) alter IC50_{50}. Standardize protocols using recombinant kinases .

How to design multi-step syntheses for complex derivatives (e.g., ribofuranosyl conjugates)?

Answer:

  • Stepwise protection : Use Boc groups to protect amines during glycosylation. Example: Condense 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose with the pyrrolopyrimidine core, followed by deprotection .
  • Challenges : Steric hindrance in ribose coupling reduces yield (27–37%). Optimize via microwave-assisted synthesis (120°C, 5 minutes) to accelerate reaction kinetics .

What analytical methods differentiate regioisomers in substitution reactions?

Answer:

  • NOESY NMR : Detect spatial proximity between substituents. For example, in N-(3-fluorophenyl) derivatives, NOE between H-5 pyrrole proton and fluorophenyl protons confirms para-substitution .
  • LC-MS/MS : Identify minor regioisomers using fragmentation patterns. Chlorine loss (Δ m/z 35.5) distinguishes 4-chloro from 2-chloro isomers .

How do solvent and catalyst choices impact nucleophilic substitution efficiency?

Answer:

  • Polar aprotic solvents (DMSO) : Enhance reactivity of weak nucleophiles (e.g., anilines) by stabilizing transition states. Yields improve by 20–30% compared to isopropanol .
  • Acid catalysts : HCl (3 drops) protonates the pyrimidine ring, increasing electrophilicity at C-4. Alternatives like TFA reduce side reactions (e.g., ring-opening) .

What are the limitations of current synthetic methodologies for scale-up?

Answer:

  • Low yields for bulky amines : Steric hindrance (e.g., N-(2-naphthyl)) limits substitution efficiency. Mitigate via Pd-catalyzed Buchwald-Hartwig amination (yields >70%) .
  • Purification challenges : Hydrophobic derivatives (e.g., 5-ethyl analogs) require chromatographic separation. Switch to recrystallization in DMF/water mixtures for scalability .

How can in silico docking predict binding modes of novel derivatives?

Answer:

  • Glide/SP docking : Simulate interactions with kinase ATP pockets. For example, 5-ethyl substitution in 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine forms van der Waals contacts with CDK2’s Ile10 and Leu83 .
  • MM-GBSA scoring : Rank derivatives by binding free energy. Fluorophenyl analogs show ΔG = −45 kcal/mol vs. −38 kcal/mol for methylphenyl, correlating with experimental IC50_{50} trends .

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